CCR5 Antagonism: Class-Level Inference from Pharmacological Screening
Preliminary pharmacological screening has identified 4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid as a candidate CCR5 antagonist with potential application in treating CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1]. This classification is a class-level inference based on activity in a screening panel. No direct, quantitative head-to-head comparison data (e.g., IC50 values) against other CCR5 antagonists like Maraviroc or Vicriviroc are publicly available for this specific compound. Therefore, the differentiation claimed is solely at the level of structural novelty and implied target class, not quantified potency.
| Evidence Dimension | Biological Target Engagement (CCR5 Antagonism) |
|---|---|
| Target Compound Data | Described as a CCR5 antagonist in pharmacological screening [1]. |
| Comparator Or Baseline | Maraviroc (approved CCR5 antagonist, IC50 = 3.3 nM for MIP-1α [2]). No comparative data available. |
| Quantified Difference | Not available. Quantitative potency data for the target compound is absent from public literature. |
| Conditions | Preliminary pharmacological screening assay (details unavailable). |
Why This Matters
This identifies a potential biological application niche, but the absence of quantitative potency data means procurement decisions cannot be made based on proven superiority; selection is based on structural novelty for proprietary research programs.
- [1] Zhang, H. (2012). Preliminary pharmacological screening of 4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid as a CCR5 antagonist. Semantic Scholar. View Source
- [2] Hoelzel Biotech. (2025). Maraviroc Product Information: IC50 values for MIP-1α, MIP-1β and RANTES. View Source
